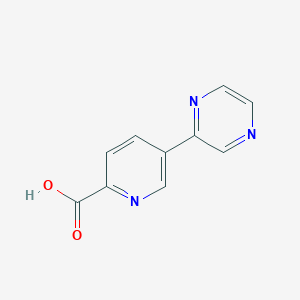![molecular formula C12H8F3NOS B1400001 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone CAS No. 1487901-79-0](/img/structure/B1400001.png)
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Descripción general
Descripción
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can vary depending on the specific compound. For example, one method involves a Pd-catalyzed coupling reaction . Another method involves the reaction of 1-isothiocyanato-3-(trifluoromethyl) benzene with (2-fluorophenyl) methanamine in dichloromethane .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can also vary. For example, one compound, 2-(Trifluoromethyl)phenyl isothiocyanate, has a molecular weight of 202.1731 .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can be used in the synthesis of 1,3,4-thiadiazoles .Aplicaciones Científicas De Investigación
Molecularly Imprinted Polymers
Compounds with trifluoromethyl groups have been used in the creation of molecularly imprinted polymers, which are designed to have specific interactions with target molecules .
Antidepressant Effects
Trifluoromethyl derivatives have been studied for their antidepressant effects and found to reduce manifestations of stress in animal models .
Agrochemical Applications
Pyrazoles containing trifluoromethyl groups have potential applications in the agrochemical industry as pesticides .
Medicinal Chemistry
These compounds are also explored in medicinal chemistry for their anti-inflammatory and antitumor properties .
Electrochemical Applications
The electrochemistry and spectroelectrochemistry of compounds with trifluoromethyl groups have been investigated, which could lead to applications in energy storage and conversion .
Synthesis of Novel Compounds
Trifluoromethyl groups are involved in the synthesis of novel compounds that may exhibit significant activity against various targets, such as viral enzymes .
Mecanismo De Acción
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-substituted 1,2,4-triazoles have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a way that enhances its efficacy.
Biochemical Pathways
For example, some trifluoromethyl-substituted 1,2,4-triazoles have been found to exhibit gibberellin-like activity, influencing plant growth and development .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its bioavailability .
Result of Action
For instance, some trifluoromethyl-substituted 1,2,4-triazoles have shown anticonvulsant, anti-HIV-1, and other pharmacological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of many chemical compounds .
Safety and Hazards
Direcciones Futuras
Trifluoromethylphenyl compounds have a wide range of applications, particularly in the field of drug development. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.
Propiedades
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXSOYHIZOKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)



![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)






